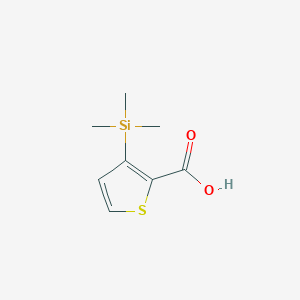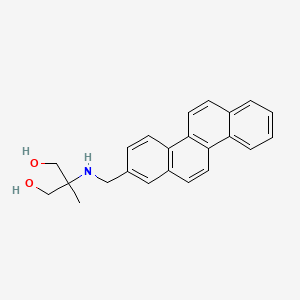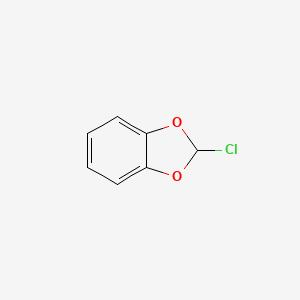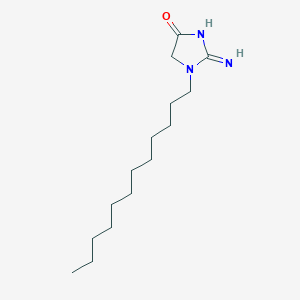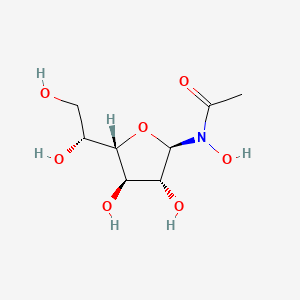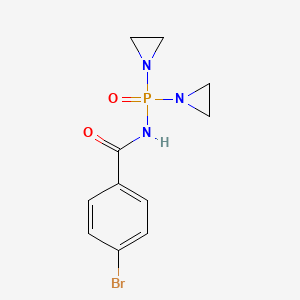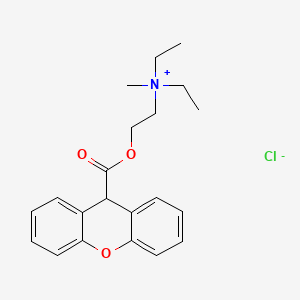
Banthine chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Banthine chloride, also known as propantheline chloride, is an antimuscarinic agent used primarily for its antispasmodic properties. It is commonly employed in the treatment of conditions such as peptic ulcers, hyperhidrosis (excessive sweating), and gastrointestinal spasms. By inhibiting the action of acetylcholine on muscarinic receptors, this compound helps to reduce muscle spasms and secretions in the gastrointestinal tract .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Banthine chloride typically involves the reaction of propantheline bromide with hydrochloric acid. The process can be summarized as follows:
Starting Material: Propantheline bromide.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the complete conversion of propantheline bromide to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Mixing: Propantheline bromide is mixed with hydrochloric acid in a reactor.
Reaction: The mixture is heated to a specific temperature to facilitate the reaction.
Purification: The resulting this compound is purified through crystallization and filtration techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Banthine chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Hydrolysis: Breaking down the compound in the presence of water.
Oxidation and Reduction: Although less common, these reactions can occur under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as sodium hydroxide or potassium hydroxide.
Hydrolysis: Requires the presence of water and an acidic or basic catalyst.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound can result in the formation of propantheline and hydrochloric acid .
Aplicaciones Científicas De Investigación
Banthine chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving neurotransmitter pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in treating gastrointestinal disorders and hyperhidrosis.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
Banthine chloride exerts its effects through a dual mechanism:
Antimuscarinic Effect: It competitively blocks the action of acetylcholine at muscarinic receptors, reducing muscle spasms and secretions.
Direct Smooth Muscle Relaxation: It has a direct relaxing effect on smooth muscle, further aiding in the reduction of spasms
Comparación Con Compuestos Similares
Similar Compounds
Propantheline Bromide: Another antimuscarinic agent with similar uses and effects.
Glycopyrronium Bromide: Used for its anticholinergic properties in treating conditions like chronic obstructive pulmonary disease (COPD).
Atropine: A well-known antimuscarinic agent used in various medical applications.
Uniqueness
Banthine chloride is unique in its specific combination of antimuscarinic and direct smooth muscle relaxing effects, making it particularly effective in treating gastrointestinal spasms and hyperhidrosis. Its dual mechanism of action sets it apart from other similar compounds that may only exhibit one of these effects .
Propiedades
Número CAS |
63957-56-2 |
|---|---|
Fórmula molecular |
C21H26ClNO3 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26NO3.ClH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WPWZGEGFOHKFHG-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


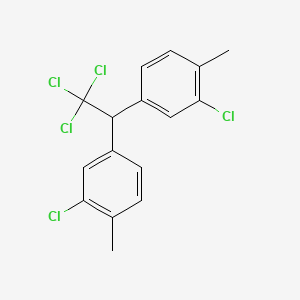


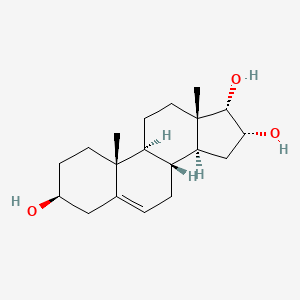
![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
